N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide
Description
Properties
IUPAC Name |
N-(3-amino-2-methylphenyl)-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-20-13-9-7-12(8-10-13)16(19)18-15-6-4-5-14(17)11(15)2/h4-10H,3,17H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMFWZLJHYANLOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide typically involves the following steps:
Starting Materials: The synthesis begins with 3-amino-2-methylphenylamine and 4-ethoxybenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-amino-2-methylphenylamine is dissolved in a suitable solvent like dichloromethane, and then 4-ethoxybenzoyl chloride is added dropwise with stirring. The reaction mixture is maintained at a low temperature (0-5°C) to control the exothermic reaction.
Purification: The product is purified by recrystallization from an appropriate solvent such as ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the reaction.
Continuous Flow Systems: Implementing continuous flow systems to enhance the efficiency and yield of the product.
Automated Purification: Using automated purification systems such as high-performance liquid chromatography (HPLC) for large-scale purification.
Chemical Reactions Analysis
Types of Reactions
N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
N-(4-Amino-2-methylphenyl)-2-(2-ethoxyethoxy)-benzamide
- Molecular Formula : Likely C₁₈H₂₂N₂O₃ (estimated).
- Key Differences: The ethoxy group is replaced by a branched 2-(2-ethoxyethoxy) chain, and the amino group is at the para position of the aniline ring.
- Implications: The branched ethoxy chain may increase solubility in polar solvents compared to the target compound’s linear ethoxy group.
N-[(6-Chloropyridin-3-yl)sulfonyl]-4-ethoxybenzamide
- Molecular Formula : C₁₄H₁₃ClN₂O₄S (MW: 344.27 g/mol).
- Key Differences : A 6-chloropyridin-3-yl sulfonyl group replaces the aniline ring.
- Implications : The sulfonyl linkage and chloropyridine moiety introduce strong electron-withdrawing effects, enhancing stability but possibly reducing metabolic flexibility compared to the target compound .
Structural Analogues with Heterocyclic Motifs
4-(4-Ethoxybenzoyl)-3-(hetarylamino)isoquinolin-1(2H)-ones
- Key Features: Incorporates an isoquinolinone core with a 4-ethoxybenzoyl group.
- Implications: The isoquinolinone structure provides rigidity and planar aromaticity, which may enhance interactions with DNA or enzymes in anticancer applications. The ethoxybenzoyl group mirrors the target compound’s substituent, suggesting shared pharmacokinetic properties .
N-[(1,3-Dimethyl-2,6-dioxopyrimidin-4-yl)methyl]-4-ethoxybenzamide
- Molecular Formula : C₁₆H₁₉N₃O₄ (MW: 329.35 g/mol).
- Key Differences: A pyrimidinone-methyl group replaces the aniline ring.
- The higher molecular weight may affect bioavailability compared to the target compound .
Simplified Analogues and Positional Isomers
N-(3-Amino-2-methylphenyl)benzamide
- Molecular Formula : C₁₄H₁₄N₂O (MW: 226.28 g/mol).
- Key Differences : Lacks the 4-ethoxy group on the benzamide ring.
- Implications : The absence of the ethoxy group reduces lipophilicity, likely decreasing membrane permeability. This highlights the critical role of the ethoxy substituent in the target compound’s physicochemical properties .
N-(4-Fluorophenyl)-N-(1-oxo-1,2-dihydro-3-isoquinolinyl)-4-ethoxybenzamide
- Key Features: Combines a fluorophenyl group and an isoquinolinone core.
- Implications: The fluorine atom enhances metabolic stability and electron density, while the isoquinolinone core may confer anticancer activity, as seen in related derivatives .
Comparative Data Table
Structural and Functional Insights
- Ethoxy Group Role : The 4-ethoxy group in the target compound enhances lipophilicity, critical for membrane penetration in drug delivery. Its absence in simpler analogues (e.g., ) reduces this property.
- Amino Group Position: The meta-amino configuration in the target compound vs.
- Heterocyclic Additions: Compounds with pyrimidinone or isoquinolinone cores () exhibit rigid structures conducive to targeting enzymes or DNA, unlike the flexible aniline-linked target compound.
Biological Activity
N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C16H18N2O2
- IUPAC Name : this compound
The compound features an ethoxy group, which influences its chemical reactivity and biological interactions. The amino group and the ethoxybenzamide moiety are critical for its interaction with biological targets.
This compound interacts with specific molecular targets within biological systems. Its mechanisms include:
- Enzyme Inhibition : The compound has shown potential in inhibiting various enzymes, thereby modulating metabolic pathways.
- Receptor Binding : It may bind to receptors involved in signaling pathways related to inflammation, cell proliferation, and apoptosis.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections.
- Anticancer Potential : Some derivatives of this compound have been evaluated for their anticancer effects, indicating a possible role in cancer therapy.
- Neuroprotective Effects : The compound has been studied for its ability to reduce oxidative stress and inflammation in neuronal cells, suggesting potential applications in neurodegenerative disease treatment.
- Hepatoprotective Properties : Studies indicate that this compound may protect liver function by reducing oxidative damage.
Data Tables
The following table summarizes the biological activities and applications of this compound:
| Biological Activity | Description | Research Findings |
|---|---|---|
| Antimicrobial | Effective against various pathogens | Exhibits broad-spectrum antimicrobial activity |
| Anticancer | Potential to inhibit cancer cell proliferation | Under investigation for specific cancer types |
| Neuroprotective | Reduces oxidative stress in neuronal cells | Enhances cell survival under stress conditions |
| Hepatoprotective | Protects liver from oxidative damage | Improves liver function markers in studies |
Case Studies and Research Findings
- Antimicrobial Studies : In vitro assays have demonstrated that this compound displays significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
- Cancer Research : A study evaluating the anticancer properties of similar benzamide derivatives found that modifications in the ethoxy group significantly influenced cytotoxicity against various cancer cell lines, suggesting that this compound could be optimized for enhanced efficacy .
- Neuroprotective Research : Experimental models involving oxidative stress have shown that treatment with this compound leads to a reduction in markers of inflammation and apoptosis in neuronal cultures, supporting its potential use in neurodegenerative therapies.
Q & A
Q. What are the standard synthetic routes for N-(3-Amino-2-methylphenyl)-4-ethoxybenzamide, and what key parameters influence yield and purity?
The synthesis typically involves coupling a substituted benzoyl chloride with an aromatic amine. For example:
Aminolysis reaction : Reacting 4-ethoxybenzoyl chloride with 3-amino-2-methylaniline in a polar aprotic solvent (e.g., dichloromethane or DMF) under inert conditions.
Acid scavengers : Triethylamine or pyridine is used to neutralize HCl byproducts.
Purification : Column chromatography or recrystallization to isolate the product.
Q. Critical parameters :
- Temperature : Excess heat may lead to decomposition; reactions are often conducted at 0–25°C .
- Solvent choice : Polar aprotic solvents enhance reactivity but may require strict anhydrous conditions .
- Reaction time : Extended times may increase side products (e.g., over-acylation).
Q. What spectroscopic and analytical techniques are essential for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) :
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 285.1) .
- UV-Vis Spectroscopy : Assesses π→π* transitions in the benzamide core (λmax ~260–280 nm) .
Advanced Research Questions
Q. How can structural modifications of this compound enhance its bioactivity or target selectivity?
- Substituent optimization :
- Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to improve lipophilicity and membrane permeability .
- Introduce electron-withdrawing groups (e.g., nitro, trifluoromethyl) on the benzamide ring to modulate electronic effects and binding affinity .
- Methodology :
- SAR studies : Synthesize analogs and test against target enzymes (e.g., kinases) using in vitro inhibition assays .
- Computational docking : Predict binding modes with molecular targets (e.g., using AutoDock Vina) to prioritize synthesis .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Controlled assay conditions :
- Standardize cell lines (e.g., HepG2 vs. HEK293) and culture media to minimize variability .
- Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement .
- Metabolic stability testing :
- Incubate the compound with liver microsomes to assess CYP450-mediated degradation, which may explain inconsistent in vivo results .
- Batch-to-batch analysis :
- Perform HPLC purity checks (>98%) and quantify trace impurities (e.g., unreacted aniline) that may interfere with assays .
Q. How does the ethoxy group’s electronic and steric profile influence this compound’s reactivity and interactions?
- Electronic effects :
- The ethoxy group’s +M (mesomeric) effect donates electron density to the benzamide ring, stabilizing resonance structures and altering hydrogen-bonding capacity with targets .
- Steric impact :
- Compared to smaller substituents (e.g., methoxy), the ethoxy group may hinder rotation around the benzamide C–N bond, affecting conformational flexibility and binding .
- Methodological validation :
- DFT calculations : Quantify electron density distribution and rotational barriers using Gaussian .
- X-ray crystallography : Resolve 3D structure to correlate substituent orientation with activity .
Q. What in vitro and in vivo models are appropriate for evaluating this compound’s potential as a therapeutic agent?
- In vitro models :
- Enzyme inhibition : Test against purified targets (e.g., HDACs, proteases) using fluorogenic substrates .
- Cell viability assays : Screen for cytotoxicity in cancer lines (e.g., MCF-7) via MTT or ATP-lite .
- In vivo models :
- Pharmacokinetics : Administer orally or intravenously in rodents to measure bioavailability, half-life, and tissue distribution .
- Disease models : Use xenograft tumors or transgenic animals to assess efficacy in pathophysiological contexts .
Q. How can contradictory data on the compound’s metabolic stability be systematically addressed?
- Comparative metabolomics :
- Use LC-MS/MS to profile metabolites in hepatocytes from multiple species (human, rat, mouse) .
- Enzyme inhibition assays :
- Test for CYP450 inhibition (e.g., CYP3A4, CYP2D6) to identify metabolic liabilities .
- Isotope labeling :
- Synthesize a ¹⁴C-labeled analog to track metabolic pathways and quantify excreted products .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
